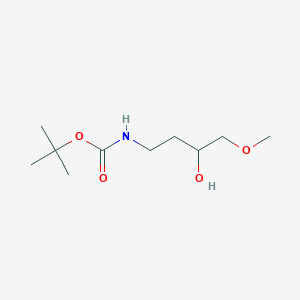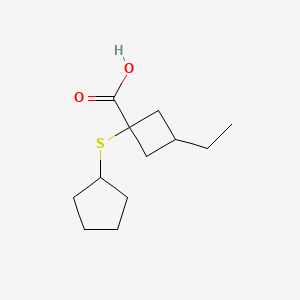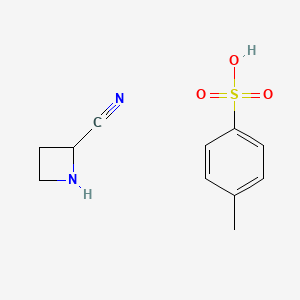
Methyl 2-(oxan-3-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(oxan-3-ylidene)acetate is an organic compound with the molecular formula C6H8O3 It is a derivative of oxetane, a four-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(oxan-3-ylidene)acetate can be synthesized through a series of chemical reactions. One common method involves the Horner-Wadsworth-Emmons reaction, where (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one using DBU as a catalyst . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(oxan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly with nucleophiles, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylsulfoxonium methylide for epoxide opening and trimethyloxosulfonium iodide for oxetane formation . Reaction conditions often involve moderate heating and the use of polar solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various oxetane derivatives, which can be further manipulated to access a range of functionalized compounds .
Aplicaciones Científicas De Investigación
Methyl 2-(oxan-3-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives have potential biological activities and are studied for their pharmacological properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of methyl 2-(oxan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions are facilitated by the presence of the oxetane ring, which imparts unique reactivity to the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(azetidin-3-ylidene)acetate: Similar in structure but contains an azetidine ring instead of an oxetane ring.
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: Another related compound with a different ester group and additional substituents.
Uniqueness
Methyl 2-(oxan-3-ylidene)acetate is unique due to its oxetane ring, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl (2Z)-2-(oxan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5- |
Clave InChI |
HUQJZKZVSGPJNS-ALCCZGGFSA-N |
SMILES isomérico |
COC(=O)/C=C\1/CCCOC1 |
SMILES canónico |
COC(=O)C=C1CCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)


![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)



![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)
